1H and 13C NMR chemical shifts for 3-Fluoro-4-isopropylpicolinic acid
1H and 13C NMR chemical shifts for 3-Fluoro-4-isopropylpicolinic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Fluoro-4-isopropylpicolinic acid
Introduction: The Central Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical sciences, offering unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2][3] For researchers and drug development professionals, NMR is indispensable for the unambiguous structural elucidation of novel chemical entities, intermediates, and final active pharmaceutical ingredients (APIs).[4][5] By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule, NMR spectroscopy is pivotal in confirming molecular identity, assessing purity, and understanding the conformational dynamics that often govern biological activity.[1][3] This guide provides a detailed examination of the ¹H and ¹³C NMR spectral characteristics of 3-Fluoro-4-isopropylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry.
The introduction of specific substituents, such as a fluorine atom and an isopropyl group, onto the picolinic acid scaffold introduces distinct electronic and steric effects that are directly observable in the NMR spectrum. Understanding these effects is crucial for accurate spectral assignment and, by extension, for the successful characterization of this and related molecules. This document will delve into the predicted chemical shifts for 3-Fluoro-4-isopropylpicolinic acid, explain the underlying principles governing these values, provide a robust experimental protocol for data acquisition, and offer insights into spectral interpretation.
Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Fluoro-4-isopropylpicolinic acid
The following tables summarize the predicted chemical shifts for 3-Fluoro-4-isopropylpicolinic acid. These values are estimated based on additive models for analogous substituted pyridines and should be considered as a guide for experimental verification.[7][12]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8 - 8.1 | Doublet (d) | ~4-5 Hz (³J H5-H6) |
| H-6 | ~8.4 - 8.7 | Doublet (d) | ~4-5 Hz (³J H6-H5) |
| CH (isopropyl) | ~3.2 - 3.6 | Septet (sept) | ~7 Hz (³J CH-CH₃) |
| CH₃ (isopropyl) | ~1.2 - 1.4 | Doublet (d) | ~7 Hz (³J CH₃-CH) |
| COOH | ~12.0 - 14.0 | Broad Singlet (br s) | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (COOH) | ~165 - 170 |
| C-3 (C-F) | ~155 - 160 (d, ¹JCF ≈ 240-260 Hz) |
| C-4 (C-isopropyl) | ~145 - 150 (d, ²JCF ≈ 15-25 Hz) |
| C-5 | ~125 - 130 (d, ³JCF ≈ 3-5 Hz) |
| C-6 | ~150 - 155 (d, ⁴JCF ≈ 1-3 Hz) |
| COOH | ~168 - 172 |
| CH (isopropyl) | ~30 - 35 |
| CH₃ (isopropyl) | ~21 - 24 |
Scientific Rationale: Deconstructing Substituent Effects
The predicted chemical shifts are a direct consequence of the interplay between the various functional groups on the pyridine ring. Each substituent modifies the electron density of the ring system, leading to characteristic shielding and deshielding effects.
Caption: Key electronic and steric factors influencing NMR chemical shifts.
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Pyridine Ring and Nitrogen Atom: The nitrogen atom is highly electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene.[13][14] The α-protons (H-6) and carbons (C-2, C-6) are most affected, appearing significantly downfield.[14][15]
-
Fluorine Substituent (at C-3): Fluorine exerts a powerful influence on both ¹H and ¹³C spectra.
-
Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds, deshielding adjacent nuclei.
-
Mesomeric Effect: Fluorine can donate electron density through its lone pairs, a +M effect, which primarily influences the ortho and para positions.
-
¹³C-F Coupling: A key diagnostic feature is the large one-bond coupling constant (¹JCF), typically in the range of 230-270 Hz, which will split the C-3 signal into a doublet.[6][16] Smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are also expected, providing valuable assignment information.[6][16]
-
-
Isopropyl Group (at C-4): The isopropyl group is a weak electron-donating group (+I effect) and introduces steric bulk.
-
¹H NMR: The methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupled to the single methine proton.
-
¹³C NMR: The chemical shifts of the isopropyl carbons are characteristic, with the methine carbon appearing further downfield than the methyl carbons.[12]
-
-
Carboxylic Acid Group (at C-2): The picolinic acid moiety features an electron-withdrawing carboxylic acid group.
-
¹H NMR: The acidic proton is typically broad and appears far downfield (δ > 12 ppm), often exchanging with trace water in the solvent.[17]
-
¹³C NMR: The carbonyl carbon (C=O) has a characteristic chemical shift in the 165-175 ppm range. Its presence deshields the attached C-2 carbon.
-
Experimental Protocol: A Self-Validating Workflow for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust workflow for the analysis of 3-Fluoro-4-isopropylpicolinic acid.
Caption: Standard workflow for NMR spectral acquisition and analysis.
Step 1: Sample Preparation
-
Analyte Quantity: Accurately weigh 5-10 mg of 3-Fluoro-4-isopropylpicolinic acid for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[18][19]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[20] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the exchangeable -OH proton signal.[21]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[19][22] Gently vortex or sonicate to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.[22]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[19] Ensure the sample height is adequate (typically 4-5 cm) to be within the detection region of the NMR probe's radiofrequency coils.[20][22]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.[18][21][23]
Step 2: Spectrometer Setup and Data Acquisition
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[19] Perform "shimming" (either automatically or manually) to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[19]
-
Tuning and Matching: Tune and match the NMR probe to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[19]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.
-
Number of Scans: For a 5-10 mg sample, 8 to 16 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is standard for qualitative spectra.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets (except for carbons coupled to fluorine).
-
Spectral Width: A spectral width of ~220 ppm is appropriate for most organic molecules.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required depending on the sample concentration.[18][24]
-
-
2D NMR Experiments (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which will confirm the relationship between H-5 and H-6.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and piecing together the molecular structure.[17]
-
Conclusion
The ¹H and ¹³C NMR spectra of 3-Fluoro-4-isopropylpicolinic acid are rich with information, directly reflecting the molecule's unique electronic and structural features. The strong deshielding effects of the pyridine nitrogen and the fluorine atom, combined with the characteristic splitting patterns from the isopropyl group and C-F coupling, provide a series of distinct and assignable signals. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality spectral data. Subsequent analysis, potentially aided by 2D NMR techniques, will enable the unambiguous assignment of all proton and carbon signals, thereby providing definitive structural confirmation essential for advancing drug discovery and development programs.[2]
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